3-cyclopropylpropanoyl Chloride
Overview
Description
3-Cyclopropylpropanoyl Chloride: is an organic compound with the molecular formula C6H9ClO . It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Cyclopropylpropanoic Acid: One common method involves the reaction of 3-cyclopropylpropanoic acid with thionyl chloride.
From β-Propiolactone: Another method involves the reaction of β-propiolactone with thionyl chloride.
Industrial Production Methods: Industrial production of 3-cyclopropylpropanoyl chloride often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Cyclopropylpropanoyl chloride readily undergoes nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyclopropylpropanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of amides.
Alcohols: Used in the formation of esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
3-Cyclopropylpropanoic Acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 3-Cyclopropylpropanoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropane-containing compounds, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It is involved in the preparation of compounds that have potential therapeutic applications .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism of action of 3-cyclopropylpropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets include nucleophilic sites on these molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but contains a chlorine atom instead of a cyclopropyl group.
3-Cyclopropylpropanoic Acid: The acid form of 3-cyclopropylpropanoyl chloride.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct reactivity and steric properties compared to other acyl chlorides. This makes it particularly useful in the synthesis of cyclopropane-containing compounds, which are important in various fields of research and industry .
Properties
IUPAC Name |
3-cyclopropylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVFLGQZXYLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470907 | |
Record name | 3-cyclopropylpropanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-20-5 | |
Record name | 3-cyclopropylpropanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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